O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride
Description
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO2. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Properties
Molecular Formula |
C8H9ClF3NO2 |
|---|---|
Molecular Weight |
243.61 g/mol |
IUPAC Name |
O-[[4-(trifluoromethoxy)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H8F3NO2.ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;/h1-4H,5,12H2;1H |
InChI Key |
CRUAYGSENJDPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CON)OC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride typically involves the reaction of 4-(Trifluoromethoxy)benzyl bromide with hydroxylamine hydrochloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or ether. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of trifluoromethoxy-substituted compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl Bromide: A precursor in the synthesis of O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride.
Trifluoromethoxy-substituted Anilines: Compounds with similar trifluoromethoxy groups but different core structures .
Uniqueness
The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and stability. These properties make it particularly useful in applications requiring high specificity and stability.
Biological Activity
O-[4-(Trifluoromethoxy)benzyl]hydroxylamine hydrochloride is a compound of increasing interest in medicinal chemistry and biochemical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a trifluoromethoxy group attached to a benzyl hydroxylamine structure. This configuration enhances its lipophilicity and stability, making it suitable for various biochemical applications.
This compound exhibits its biological effects primarily through interactions with enzymes and proteins. The trifluoromethoxy group significantly increases its binding affinity to molecular targets, allowing it to form stable complexes with enzyme active sites. This interaction can lead to the inhibition of enzymatic activity, which is crucial in understanding enzyme mechanisms and developing therapeutic agents.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes by blocking substrate access at their active sites. This property is particularly valuable in biochemical assays aimed at characterizing enzyme functions and developing inhibitors for therapeutic purposes.
Case Studies
- Biochemical Assays : In studies assessing enzyme interactions, this compound demonstrated significant inhibitory effects on specific enzymes, suggesting its potential as a tool for enzyme characterization.
- Antiproliferative Activity : Similar compounds have shown antiproliferative effects against cancer cell lines, indicating that this compound may also possess anticancer properties. Further investigations are needed to evaluate its efficacy against various cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| O-benzylhydroxylamine | Lacks trifluoromethoxy group | Simpler structure, less lipophilic |
| O-(4-(trifluoromethyl)benzyl)hydroxylamine | Contains a trifluoromethyl group | Different electronic properties due to fluorine |
| O-(4-methoxybenzyl)hydroxylamine | Contains a methoxy group | Less electronegative compared to trifluoromethoxy |
This compound stands out due to its enhanced chemical reactivity and biological activity attributed to the trifluoromethoxy substituent.
Applications in Research and Industry
The compound's ability to inhibit enzymatic activity makes it valuable in several fields:
- Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting specific enzymes involved in disease processes.
- Biochemical Research : Used in assays to study enzyme kinetics and mechanisms.
- Organic Synthesis : Acts as a reagent for synthesizing other trifluoromethoxy-substituted compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
